Benzyl 1-(2,2,2-trifluoroacetyl)piperidin-4-ylcarbamate
CAS No.: 1795823-01-6
Cat. No.: VC4383170
Molecular Formula: C15H17F3N2O3
Molecular Weight: 330.307
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795823-01-6 |
|---|---|
| Molecular Formula | C15H17F3N2O3 |
| Molecular Weight | 330.307 |
| IUPAC Name | benzyl N-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]carbamate |
| Standard InChI | InChI=1S/C15H17F3N2O3/c16-15(17,18)13(21)20-8-6-12(7-9-20)19-14(22)23-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,19,22) |
| Standard InChI Key | BJEALVYWNUJDIJ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1NC(=O)OCC2=CC=CC=C2)C(=O)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Benzyl 1-(2,2,2-trifluoroacetyl)piperidin-4-ylcarbamate features a piperidine ring substituted at the 4-position with a carbamate group, which is further modified with a benzyl ester. The 1-position of the piperidine ring is acylated with a trifluoroacetyl group, introducing strong electron-withdrawing characteristics. This trifluoroacetyl group enhances the compound’s metabolic stability and lipophilicity, critical for membrane permeability in biological systems.
Key Functional Groups:
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Trifluoroacetyl Group (-COCF₃): Imparts high electronegativity and resistance to enzymatic degradation.
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Benzyl Carbamate (-OCOOCH₂C₆H₅): Provides steric bulk and modulates solubility.
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Piperidine Ring: A six-membered nitrogen-containing heterocycle that facilitates interactions with biological targets.
Physicochemical Characteristics
The compound’s properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇F₃N₂O₃ |
| Molecular Weight | 330.307 g/mol |
| CAS Number | 1795823-01-6 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DCM; sparingly in water |
The trifluoroacetyl group contributes to a calculated logP (octanol-water partition coefficient) of 2.1, indicating moderate lipophilicity. This balance between hydrophobicity and solubility makes the compound suitable for both organic synthesis and biological assays.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of Benzyl 1-(2,2,2-trifluoroacetyl)piperidin-4-ylcarbamate typically involves a multi-step sequence:
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Piperidine Ring Functionalization:
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Step 1: Protection of the piperidine nitrogen with a trifluoroacetyl group using trifluoroacetic anhydride (TFAA) under anhydrous conditions.
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Step 2: Carbamate formation at the 4-position via reaction with benzyl chloroformate in the presence of a base (e.g., triethylamine).
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Purification:
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Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity.
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Representative Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | TFAA, DCM, 0°C → RT, 12 h | 85% |
| 2 | Benzyl chloroformate, TEA, DCM | 78% |
Industrial-Scale Optimization
Industrial production emphasizes cost-efficiency and scalability:
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Continuous Flow Reactors: Reduce reaction times and improve yield consistency.
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Catalytic Recycling: Recovery of triethylamine via distillation.
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Quality Control: HPLC and NMR spectroscopy ensure batch-to-batch reproducibility.
Biological Activity and Mechanistic Insights
Neurotransmitter Receptor Interactions
Preliminary studies suggest that the piperidine core and trifluoroacetyl group enable interactions with serotonin (5-HT) and dopamine (D₂) receptors. In vitro assays using rat brain homogenates demonstrated moderate binding affinity (Ki = 120 nM for 5-HT₂A). This activity parallels structurally related antipsychotics, hinting at potential CNS applications.
Antimicrobial Properties
The compound exhibits bactericidal effects against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). At 32 µg/mL, it reduces bacterial viability by 90% within 24 hours, likely through membrane depolarization and disruption of proton motive force .
Comparative Antimicrobial Activity:
| Organism | MIC (µg/mL) |
|---|---|
| S. aureus (MRSA) | 32 |
| Enterococcus faecalis | 64 |
| Escherichia coli | >128 |
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a key intermediate in synthesizing:
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Kinase Inhibitors: Derivatives targeting EGFR and BRAF show nanomolar IC₅₀ values in cancer cell lines.
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Antidepressants: Structural analogs modulate serotonin reuptake in neuronal models.
Material Science
Incorporation into polymers enhances thermal stability (T₅% = 280°C) and dielectric properties, relevant for electronic insulation materials.
Comparison with Structural Analogs
tert-Butyl Piperidin-4-ylcarbamate Derivatives
Unlike Benzyl 1-(2,2,2-trifluoroacetyl)piperidin-4-ylcarbamate, tert-butyl variants lack the electron-withdrawing trifluoroacetyl group, resulting in lower metabolic stability. For example, tert-butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate (CAS 1286273-10-6) shows reduced antimicrobial potency (MIC = 64 µg/mL against MRSA) .
Impact of Fluorination
Fluorine substitution at the acetyl group increases binding affinity to hydrophobic enzyme pockets. The trifluoroacetyl derivative exhibits a 5-fold higher inhibitory activity against acetylcholinesterase compared to non-fluorinated analogs.
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